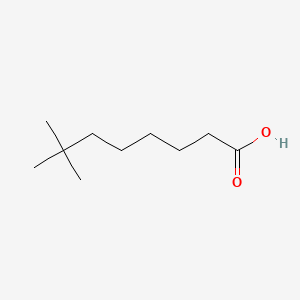![molecular formula C13H21NO4 B6159456 (1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 848777-73-1](/img/new.no-structure.jpg)
(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.3. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scalable Synthesis
One study by Wang Gan et al. (2013) presents a scalable synthesis method for a closely related compound, highlighting the importance of controlling stereoselectivity in the cyclopropanation step, which is crucial for obtaining the desired stereochemistry in the final product. This method's efficiency and scalability suggest potential applications in industrial settings, where large quantities of such compounds may be needed (Wang Gan et al., 2013).
Synthesis of Stereoisomers
Another significant aspect of research on this compound is the synthesis of its stereoisomers, as detailed by Bettina Bakonyi et al. (2013). Their work demonstrates the ability to control the reaction conditions to obtain either the cis or trans acid, further expanding the compound's utility by providing access to all of its stereoisomers. This ability to synthesize different stereoisomers is crucial for studying the compound's properties and potential applications in more detail (Bettina Bakonyi et al., 2013).
Application in Drug Synthesis
The research also extends to the application of this compound in drug synthesis. Srinivasa Reddy Kallam et al. (2017) described a multi-gram synthesis of a key chiral bicyclic proline fragment, which is utilized in constructing the anti-HCV drug boceprevir. This showcases the compound's role in synthesizing pharmaceuticals, highlighting its importance in medicinal chemistry (Srinivasa Reddy Kallam et al., 2017).
Molecular Structure Analysis
The molecular structure analysis of similar compounds provides insights into their potential applications in designing new materials or drugs. For instance, the work by T. Moriguchi et al. (2014) on the synthesis and molecular structure analysis of a chiral cyclic amino acid ester offers valuable information on the stereochemical aspects of these compounds, which is crucial for understanding their reactivity and interactions with biological targets (T. Moriguchi et al., 2014).
Eigenschaften
CAS-Nummer |
848777-73-1 |
|---|---|
Molekularformel |
C13H21NO4 |
Molekulargewicht |
255.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



